molecular formula C13H9BrFNO2 B6304119 Benzyl 5-bromo-2-fluoropyridine-4-carboxylate CAS No. 1993479-32-5

Benzyl 5-bromo-2-fluoropyridine-4-carboxylate

Cat. No.: B6304119
CAS No.: 1993479-32-5
M. Wt: 310.12 g/mol
InChI Key: NCBAJXWERAZVDS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-bromo-2-fluoropyridine-4-carboxylate typically involves the esterification of 5-bromo-2-fluoropyridine-4-carboxylic acid with benzyl alcohol. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid and carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-bromo-2-fluoropyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

    Reduction Reactions: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines.

    Coupling Reactions: Biaryl compounds are the major products.

    Reduction Reactions: The major product is the corresponding alcohol.

Scientific Research Applications

Benzyl 5-bromo-2-fluoropyridine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 5-bromo-2-fluoropyridine-4-carboxylate depends on its specific applicationThe presence of bromine and fluorine atoms can enhance its binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 5-bromo-2-fluoropyridine-4-carboxylate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and binding properties. The benzyl ester group also adds to its versatility in synthetic applications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

benzyl 5-bromo-2-fluoropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrFNO2/c14-11-7-16-12(15)6-10(11)13(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBAJXWERAZVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=NC=C2Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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